molecular formula C8H3NO2S B13701606 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13701606
M. Wt: 177.18 g/mol
InChI Key: ZRXHVSAISZJSOM-UHFFFAOYSA-N
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Description

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C₈H₃NO₂S It is a derivative of benzo[d][1,3]dioxole, featuring a thioxo group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl₂) and potassium thiocyanate (KSCN) under controlled conditions to introduce the thioxo group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,3]dioxole-2-thione
  • Benzo[d][1,3]dioxole-5-carbaldehyde
  • Benzo[d][1,3]dioxole-5-carboxylate

Uniqueness

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both a thioxo group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of synthetic and application possibilities .

Properties

Molecular Formula

C8H3NO2S

Molecular Weight

177.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C8H3NO2S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H

InChI Key

ZRXHVSAISZJSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=S)O2

Origin of Product

United States

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